molecular formula C16H23NO B1341455 2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde CAS No. 894207-03-5

2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No. B1341455
CAS RN: 894207-03-5
M. Wt: 245.36 g/mol
InChI Key: TYJDZQJYPSMFSQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde is a chemical compound with the molecular formula C16H23NO . It has a molecular weight of 245.36 . This compound is a liquid at room temperature .

Scientific Research Applications

Antiparasitic Activity of Pyrimidine Derivatives

A study explored the synthesis of derivatives from a base structure similar to the requested compound, assessing their antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. This research highlights the potential of structurally related compounds in developing new antiparasitic treatments (Azas et al., 2003).

Asymmetric Catalysis

Another study focused on the asymmetric addition of dimethylzinc to benzaldehyde, catalyzed by a derivative, showcasing the compound's role in catalysis and the underlying molecular mechanisms that contribute to enantioselectivity (Yamakawa & Noyori, 1999).

Synthesis of Chiral Ligands

Research on the synthesis of novel chiral ligands based on structural modifications of piperidine illustrates the compound's utility in asymmetric induction, which is crucial for producing enantiomerically pure substances. This application is vital in pharmaceutical synthesis, demonstrating the compound's importance in medicinal chemistry (Alvarez-Ibarra et al., 2010).

Heterocyclic System Formation

The base-catalyzed condensation of a compound structurally related to the inquiry, leading to heterocyclic systems, shows the utility of these compounds in synthesizing complex molecular structures. This type of chemical reaction is foundational in creating pharmaceuticals and materials with specific properties (Lyle et al., 1973).

pH-sensitive Chemosensors

A study on the development of pH-sensitive chemosensors using a related compound underlines the significant role these molecules can play in biological and chemical sensing. Such sensors are critical in diagnosing and monitoring various health conditions, highlighting the broader impact of these compounds beyond basic research (Dhawa et al., 2020).

properties

IUPAC Name

2,4-dimethyl-5-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-4-6-17(7-5-12)10-15-9-16(11-18)14(3)8-13(15)2/h8-9,11-12H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJDZQJYPSMFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=C(C=C2C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589503
Record name 2,4-Dimethyl-5-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde

CAS RN

894207-03-5
Record name 2,4-Dimethyl-5-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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